molecular formula C22H17ClO4 B11124662 ethyl (2E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-(phenylcarbonyl)prop-2-enoate

ethyl (2E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-(phenylcarbonyl)prop-2-enoate

Cat. No.: B11124662
M. Wt: 380.8 g/mol
InChI Key: ZNTIDRRXNPLPOL-XMHGGMMESA-N
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Description

ETHYL (2E)-2-[(E)-BENZOYL]-3-[5-(4-CHLOROPHENYL)FURAN-2-YL]PROP-2-ENOATE is an organic compound that belongs to the class of enones Enones are characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (2E)-2-[(E)-BENZOYL]-3-[5-(4-CHLOROPHENYL)FURAN-2-YL]PROP-2-ENOATE typically involves the following steps:

    Aldol Condensation: The initial step may involve an aldol condensation reaction between an aldehyde and a ketone to form the enone structure.

    Furan Ring Formation: The furan ring can be introduced through a cyclization reaction involving a suitable precursor.

    Chlorophenyl Group Introduction: The chlorophenyl group can be introduced via a substitution reaction using a chlorinated aromatic compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include:

    Catalysts: Using catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining specific temperatures and pressures to favor desired reactions.

    Purification: Employing techniques like recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

ETHYL (2E)-2-[(E)-BENZOYL]-3-[5-(4-CHLOROPHENYL)FURAN-2-YL]PROP-2-ENOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the enone to an alcohol or alkane.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Medicine: May have pharmacological properties that could be explored for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ETHYL (2E)-2-[(E)-BENZOYL]-3-[5-(4-CHLOROPHENYL)FURAN-2-YL]PROP-2-ENOATE would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering cellular pathways, or affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    ETHYL (2E)-2-[(E)-BENZOYL]-3-[5-(4-METHOXYPHENYL)FURAN-2-YL]PROP-2-ENOATE: Similar structure with a methoxy group instead of a chloro group.

    ETHYL (2E)-2-[(E)-BENZOYL]-3-[5-(4-NITROPHENYL)FURAN-2-YL]PROP-2-ENOATE: Similar structure with a nitro group instead of a chloro group.

Uniqueness

The presence of the chlorophenyl group in ETHYL (2E)-2-[(E)-BENZOYL]-3-[5-(4-CHLOROPHENYL)FURAN-2-YL]PROP-2-ENOATE may impart unique chemical and biological properties, such as increased reactivity or specific interactions with biological targets.

Properties

Molecular Formula

C22H17ClO4

Molecular Weight

380.8 g/mol

IUPAC Name

ethyl (E)-2-benzoyl-3-[5-(4-chlorophenyl)furan-2-yl]prop-2-enoate

InChI

InChI=1S/C22H17ClO4/c1-2-26-22(25)19(21(24)16-6-4-3-5-7-16)14-18-12-13-20(27-18)15-8-10-17(23)11-9-15/h3-14H,2H2,1H3/b19-14+

InChI Key

ZNTIDRRXNPLPOL-XMHGGMMESA-N

Isomeric SMILES

CCOC(=O)/C(=C/C1=CC=C(O1)C2=CC=C(C=C2)Cl)/C(=O)C3=CC=CC=C3

Canonical SMILES

CCOC(=O)C(=CC1=CC=C(O1)C2=CC=C(C=C2)Cl)C(=O)C3=CC=CC=C3

Origin of Product

United States

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